molecular formula C13H16FNO4S B6244390 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate CAS No. 2411198-46-2

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate

Cat. No. B6244390
CAS RN: 2411198-46-2
M. Wt: 301.3
InChI Key:
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Description

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate, also known as 4-AEPF, is an organofluorine compound that has recently been gaining attention in the scientific research community. It is a derivative of phenyl fluoranesulfonate and is used in a variety of applications, including drug development, chemical synthesis, and environmental monitoring. 4-AEPF has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Scientific Research Applications

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has a wide range of applications in scientific research. It has been used in drug development and chemical synthesis, as well as environmental monitoring. 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has also been used to study the structure and function of proteins, as well as to investigate the effects of environmental pollutants on human health. Additionally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other organofluorines.

Mechanism of Action

The exact mechanism of action of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is still not fully understood. However, it is known that 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate can interact with proteins and other macromolecules through hydrogen bonding and hydrophobic interactions. Additionally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate can form complexes with metal ions, which can affect the structure and function of proteins.
Biochemical and Physiological Effects
4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to bind to and inhibit the activity of certain hormones. Additionally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has several advantages for laboratory experiments. It is relatively inexpensive and is easy to synthesize. Additionally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is stable and can be stored for extended periods of time. However, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is also highly toxic and should be handled with care.

Future Directions

The potential applications of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate are still being explored. It has been suggested that 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate could be used as a drug delivery system, as well as a therapeutic agent for a variety of diseases. Additionally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate could be used in the development of new pesticides and herbicides, as well as in the detection of environmental pollutants. Finally, 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate could be used to study the structure and function of proteins, as well as to investigate the effects of environmental pollutants on human health.

Synthesis Methods

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is typically synthesized by reacting 4-acetyl-2-methylphenyl fluoranesulfonate with a pyrrolidine derivative in an aqueous medium. The reaction is carried out at room temperature for several hours, and the product is then isolated by filtration and recrystallization. The yield of the reaction can be increased by using a higher concentration of the pyrrolidine derivative or by increasing the reaction time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate involves the reaction of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenol", "Fluoranesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenol in a suitable solvent, add a base such as triethylamine.", "Slowly add fluoranesulfonyl chloride to the reaction mixture while stirring at a low temperature.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2411198-46-2

Product Name

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate

Molecular Formula

C13H16FNO4S

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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